![molecular formula C15H14ClFN2 B1665614 ADX 10059 hydrochloride CAS No. 757949-98-7](/img/structure/B1665614.png)
ADX 10059 hydrochloride
Overview
Description
ADX 10059 hydrochloride, also known as Raseglurant, is a potent and selective negative allosteric modulator of the mGlu5 receptor . The mGlu5 receptor is a G protein-coupled receptor and is a receptor for glutamate, which is a primary neurotransmitter involved in signaling in the central nervous system .
Molecular Structure Analysis
The chemical formula of ADX 10059 hydrochloride is C15H13FN2.HCl . It has a molecular weight of 276.74 . The exact structure can be found in various chemical databases.Physical And Chemical Properties Analysis
ADX 10059 hydrochloride is a yellow solid . It is soluble to 25 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .Scientific Research Applications
Migraine Treatment
ADX 10059 hydrochloride has been shown to be effective in treating migraines. In clinical studies, it caused a pain-free response in 16.1% of patients, compared to a placebo effect of 4.5% .
Gastro-Oesophageal Reflux Disease (GERD)
This compound has been evaluated for its effects on acid exposure and symptoms in GERD, acting as a negative allosteric modulator on the mGlu5 receptor .
Modulation of mGlu5 Receptor
As a selective negative allosteric modulator of the mGlu5 receptor, ADX 10059 hydrochloride has potential applications in various central nervous system disorders where this receptor plays a role .
Neurotransmitter Signaling
Given that the mGlu5 receptor is involved in glutamate signaling in the central nervous system, ADX 10059 hydrochloride may have broader implications for conditions associated with neurotransmitter dysregulation .
Research Tool
In scientific research, ADX 10059 hydrochloride serves as a tool to study the mGlu5 receptor’s role and mechanism in various physiological and pathological processes .
Compound Libraries
This compound is included in compound libraries like Tocriscreen 2.0 Max, which are used for high-throughput screening to discover new therapeutic agents with potential applications across a range of diseases .
properties
IUPAC Name |
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXMGYKLQZXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ADX 10059 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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